An In-depth Technical Guide on the Core Properties of Triacetonamine Monohydrate
An In-depth Technical Guide on the Core Properties of Triacetonamine Monohydrate
For Researchers, Scientists, and Drug Development Professionals
Triacetonamine, also known as 2,2,6,6-tetramethyl-4-piperidone, is a key chemical intermediate. Its monohydrate form is particularly relevant in various synthesis and application contexts. This document provides a detailed overview of its fundamental properties, synthesis, and characterization methodologies.
Chemical and Physical Properties
Triacetonamine monohydrate is a white to light yellow crystalline solid.[1] It is soluble in water, acetone, alcohol, and ether.[1][2] The core properties are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₇NO · H₂O (or C₉H₁₉NO₂) | [3][4] |
| Molecular Weight | 173.25 g/mol | [4][5] |
| IUPAC Name | 2,2,6,6-tetramethylpiperidin-4-one, hydrate | [5] |
| CAS Number | 10581-38-1 (monohydrate) | [5] |
| Anhydrous CAS | 826-36-8 | [6] |
| Melting Point | 59 °C | [5] |
| Boiling Point | 205.6 °C at 760 mmHg | [1][5] |
| Density | 0.882 g/cm³ | [5] |
| Flash Point | 73.2 °C | [5] |
| Appearance | White or light yellow powder/crystals | [1][2] |
Synthesis Pathway
The most common industrial synthesis of triacetonamine involves the one-step condensation reaction of acetone and ammonia.[7][8] This process is typically catalyzed by Lewis acids, protonic acids, or their ammonium salts to improve reaction efficiency.[7] The reaction proceeds through several intermediates, including the formation of mesityl oxide and diacetone amine.[7]
The logical workflow for the synthesis is depicted below.
Caption: Synthesis workflow for Triacetonamine from Acetone and Ammonia.
Experimental Protocols
Accurate determination of physical and chemical properties is critical for quality control and research applications. Below are generalized protocols for key characterization experiments.
The melting point is a crucial indicator of purity for crystalline solids.[9] A sharp, defined melting point suggests a pure substance, whereas a broad melting range often indicates the presence of impurities.[9][10]
Methodology:
-
Sample Preparation: The triacetonamine monohydrate sample must be thoroughly dried and finely powdered to ensure efficient and uniform heat transfer.[9][10]
-
Capillary Loading: A small amount of the powdered sample is packed into a glass capillary tube to a height of 1-2 mm.[10][11] The tube is tapped gently to compact the material at the sealed bottom end.[9][12]
-
Heating: The capillary tube is placed in a melting point apparatus. The temperature is increased rapidly to about 10-15°C below the expected melting point (59°C) and then increased slowly at a rate of approximately 1-2°C per minute.[12][13]
-
Observation & Recording: The temperature at which the first liquid drop appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is the melting point of the sample.[13]
NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds by providing information about the chemical environment of nuclei such as ¹H (proton) and ¹³C.[14][15]
Methodology:
-
Sample Preparation: Approximately 5-10 mg of the purified triacetonamine monohydrate is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).[14] The solution is then filtered into a clean NMR tube.[14] Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing.[15][16]
-
Data Acquisition: The NMR tube is placed into the spectrometer.
-
Data Analysis: The resulting spectra are analyzed. Chemical shifts (δ), integration values (for ¹H NMR), and spin-spin splitting patterns are interpreted to confirm the 2,2,6,6-tetramethyl-4-piperidone structure.[17]
The logical workflow for structural elucidation using NMR is outlined below.
Caption: General workflow for NMR-based structural analysis.
Applications and Significance
Triacetonamine is a crucial building block in industrial and pharmaceutical chemistry. Its primary application is as a precursor for the synthesis of Hindered Amine Light Stabilizers (HALS).[2][7] HALS are essential additives used to protect polymers and plastics from degradation caused by UV light.[2] Additionally, triacetonamine and its derivatives are used as intermediates in the synthesis of various pharmaceutical products and pesticides.[4][5][18]
Safety and Handling
Triacetonamine is classified as harmful if swallowed and causes severe skin burns and eye damage.[19] It is essential to wear appropriate personal protective equipment (PPE), including gloves and eye/face protection, when handling this chemical.[3][19] Work should be conducted in a well-ventilated area to avoid inhalation of dust.[20] In case of contact, immediate and thorough rinsing with water is required, followed by medical attention.[3]
References
- 1. Triacetonamine | 826-36-8 [chemicalbook.com]
- 2. Triacetonamine for Polymer and Pharma Industries - Chemical Supplier Unilong [unilongindustry.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. Triacetonamine monohydrate|CAS 10581-38-1|DC Chemicals [dcchemicals.com]
- 5. Triacetonamine monohydrate | CAS#:10581-38-1 | Chemsrc [chemsrc.com]
- 6. 826-36-8 CAS MSDS (Triacetonamine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. Continuous synthesis of triacetonamine over sulfonic acid-functionalized mesoporous silicas - RSC Advances (RSC Publishing) DOI:10.1039/C4RA00648H [pubs.rsc.org]
- 8. Sciencemadness Discussion Board - Synthesis of 2,2,6,6-tetramethylpiperidin-4-one (Triacetoneamine) - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. uomus.edu.iq [uomus.edu.iq]
- 10. chm.uri.edu [chm.uri.edu]
- 11. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]
- 12. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 13. ursinus.edu [ursinus.edu]
- 14. benchchem.com [benchchem.com]
- 15. NMR Spectroscopy [www2.chemistry.msu.edu]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 18. medchemexpress.com [medchemexpress.com]
- 19. echemi.com [echemi.com]
- 20. merckmillipore.com [merckmillipore.com]
